N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines, respectively .
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt the production of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
- N-(3-chloro-2-methylphenyl)-2-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10ClF2NO2S |
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Molecular Weight |
317.74 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-13(8)17-20(18,19)9-5-6-11(15)12(16)7-9/h2-7,17H,1H3 |
InChI Key |
VQYVUOVNQWJBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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